molecular formula C11H13ClO2 B1622728 4-Methylphenyl 4-chlorobutanoate CAS No. 23051-24-3

4-Methylphenyl 4-chlorobutanoate

Cat. No.: B1622728
CAS No.: 23051-24-3
M. Wt: 212.67 g/mol
InChI Key: NACXKOQZXHRYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylphenyl 4-chlorobutanoate is an organic compound with the molecular formula C11H13ClO2. It is also known by its IUPAC name, 4-chlorobutanoate de 4-méthylphényle . This compound is characterized by the presence of a 4-methylphenyl group attached to a 4-chlorobutanoate moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 4-chlorobutanoate typically involves the esterification of 4-chlorobutanoic acid with 4-methylphenol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield of the desired product. The use of automated systems also ensures consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 4-chlorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 4-Methylphenyl 4-hydroxybutanoate, 4-Methylphenyl 4-aminobutanoate.

    Reduction: 4-Methylphenyl 4-hydroxybutanoate.

    Oxidation: 4-Carboxyphenyl 4-chlorobutanoate.

Scientific Research Applications

Pharmaceutical Synthesis

4-Methylphenyl 4-chlorobutanoate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows it to participate in reactions that lead to the formation of complex molecules used in drug development. For example, it is involved in the synthesis of compounds that target cardiovascular diseases and blood clotting disorders. The compound's ability to facilitate the development of new medications underscores its value in pharmaceutical chemistry .

Flavor and Fragrance Industry

The compound is also utilized in the flavor and fragrance industry due to its unique aromatic properties. It can be incorporated into formulations to create specific flavor profiles for food products and fragrances for perfumes. This application highlights its versatility beyond traditional chemical synthesis .

Polymer Chemistry

In polymer chemistry, this compound is employed in the production of specialty polymers. These polymers are tailored for specific applications, including coatings and adhesives, where enhanced properties are desired. The compound's role in developing materials with customized characteristics makes it valuable for industrial applications .

Agricultural Chemicals

The formulation of agrochemicals is another area where this compound finds application. It can improve the efficacy of pesticides and herbicides, contributing to agricultural productivity. By enhancing the performance of these chemicals, this compound plays a role in sustainable agricultural practices .

Research and Development

As a key reagent in various chemical reactions, this compound aids researchers in exploring new chemical pathways. Its use in research and development facilitates innovative solutions within organic chemistry, allowing scientists to investigate novel synthetic routes and mechanisms .

Table: Summary of Applications

Application AreaDescriptionKey Benefits
Pharmaceutical SynthesisIntermediate for drug developmentFacilitates new medication creation
Flavor and Fragrance IndustryUsed in formulations for food and perfumesEnhances consumer product appeal
Polymer ChemistryProduction of specialty polymersTailored properties for specific applications
Agricultural ChemicalsFormulation of pesticides and herbicidesImproves efficacy and sustainability
Research and DevelopmentReagent for exploring chemical pathwaysSupports innovative organic chemistry solutions

Case Study: Pharmaceutical Development

One notable application of this compound is its role as an intermediate in synthesizing drugs such as Prasugrel, which is used for treating cardiovascular conditions. The synthesis involves multiple steps where this compound acts as a building block, demonstrating its importance in producing effective therapeutic agents .

Mechanism of Action

The mechanism of action of 4-Methylphenyl 4-chlorobutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis in the presence of esterases, releasing 4-methylphenol and 4-chlorobutanoic acid. These products can then participate in various biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl 4-hydroxybutanoate
  • 4-Methylphenyl 4-aminobutanoate
  • 4-Carboxyphenyl 4-chlorobutanoate

Uniqueness

4-Methylphenyl 4-chlorobutanoate is unique due to the presence of both a 4-methylphenyl group and a 4-chlorobutanoate moiety. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to undergo various chemical transformations.

Biological Activity

4-Methylphenyl 4-chlorobutanoate, also known as a key intermediate in pharmaceutical synthesis, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural properties, which may influence various biological pathways and interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H13ClO2
  • Molecular Weight : 216.67 g/mol

This compound features a chlorobutanoate moiety attached to a methylphenyl group, which contributes to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing cellular signaling processes.

In Vitro Studies

Recent studies have explored the in vitro biological activities of this compound, particularly focusing on its pharmacological effects. For instance, it has been evaluated for its impact on neurotransmitter transporters and its potential neuroprotective properties.

StudyMethodologyFindings
Binding AssaysShowed moderate inhibition of GABA transporters, indicating potential use in treating neurological disorders.
Calcium Mobilization AssayDemonstrated activity in modulating calcium signaling pathways, suggesting a role in cellular communication.

Case Studies

  • Neuropharmacological Effects : A study investigating the effects of various substituted phenyl compounds found that derivatives similar to this compound exhibited significant activity against GABA transporters, which are crucial for neurotransmission and could be relevant for conditions like epilepsy and anxiety disorders .
  • Anti-inflammatory Potential : Another research initiative focused on the anti-inflammatory properties of chlorinated compounds. It was observed that compounds with similar structural motifs could inhibit pro-inflammatory cytokine production, indicating a possible therapeutic role in inflammatory diseases .

Safety and Toxicology

While exploring the biological activity of this compound, safety profiles must also be considered. Preliminary toxicological assessments indicate that this compound exhibits low hepatotoxicity and minimal interaction with major cytochrome P450 enzymes, suggesting a favorable safety profile for further development .

Future Directions

Given the promising biological activities observed in preliminary studies, future research should focus on:

  • In Vivo Studies : To validate the in vitro findings and assess the pharmacokinetics and pharmacodynamics of the compound.
  • Structural Modifications : Investigating how variations in the molecular structure affect biological activity could lead to the development of more potent derivatives.
  • Clinical Trials : If preclinical studies yield positive results, advancing to clinical trials will be essential for evaluating therapeutic efficacy in humans.

Properties

IUPAC Name

(4-methylphenyl) 4-chlorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-9-4-6-10(7-5-9)14-11(13)3-2-8-12/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACXKOQZXHRYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406624
Record name 4-METHYLPHENYL 4-CHLOROBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23051-24-3
Record name 4-METHYLPHENYL 4-CHLOROBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methylphenol (54 g) and 4-chlorobutyryl chloride (77.5 g) was dissolved in xylene (250 ml). The mixture was heated gently until, at about 130° C., a vigorous reaction occurred. After the reaction had subsided, the mixture was heated at reflux for approximately 40 minutes, until the evolution of hydrogen chloride had ceased. The xylene was then removed in vacuo, and the residue was distilled to give 4-methylphenyl 4-chlorobutyrate (101 g), b.p. 116°-118° C./0.2 mm Hg.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
77.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylphenyl 4-chlorobutanoate
Reactant of Route 2
Reactant of Route 2
4-Methylphenyl 4-chlorobutanoate
Reactant of Route 3
Reactant of Route 3
4-Methylphenyl 4-chlorobutanoate
Reactant of Route 4
Reactant of Route 4
4-Methylphenyl 4-chlorobutanoate
Reactant of Route 5
Reactant of Route 5
4-Methylphenyl 4-chlorobutanoate
Reactant of Route 6
Reactant of Route 6
4-Methylphenyl 4-chlorobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.